molecular formula C19H19NO2 B14823808 ethyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate

ethyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate

Cat. No.: B14823808
M. Wt: 293.4 g/mol
InChI Key: HCTFJVURTSOPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an ethyl ester group at the 2-position and a 4-methylbenzyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution at the 1-Position: The 1-position of the indole can be substituted with a 4-methylbenzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the indole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification at the 2-Position: The final step involves the esterification of the 2-position of the indole with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Ethyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Ethyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-benzyl-1H-indole-2-carboxylate: Lacks the methyl group on the benzyl ring.

    Mthis compound: Has a methyl ester instead of an ethyl ester.

    1-(4-Methylbenzyl)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester.

These comparisons highlight the unique structural features and potential differences in biological activity and chemical reactivity of this compound.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

ethyl 1-[(4-methylphenyl)methyl]indole-2-carboxylate

InChI

InChI=1S/C19H19NO2/c1-3-22-19(21)18-12-16-6-4-5-7-17(16)20(18)13-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3

InChI Key

HCTFJVURTSOPIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.